6-(Difluoromethyl)quinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6F2N2 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
6-(difluoromethyl)quinazoline |
InChI |
InChI=1S/C9H6F2N2/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-5,9H |
InChI Key |
UMONDSHPNARXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1C(F)F |
Origin of Product |
United States |
Synthesis and Characterization of 6 Difluoromethyl Quinazoline
The synthesis of 6-(Difluoromethyl)quinazoline is a multi-step process that requires careful control of reaction conditions. While specific, detailed synthetic procedures for this exact compound are not extensively published, general methods for the synthesis of substituted quinazolines can be adapted. A plausible synthetic route would likely involve the introduction of the difluoromethyl group onto a suitable aniline (B41778) precursor, followed by cyclization to form the quinazoline (B50416) ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H6F2N2 |
| Molecular Weight | 180.16 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Note: The values in this table are theoretical and may vary based on experimental determination.
Characterization of the synthesized this compound would be crucial to confirm its structure and purity. The following analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR would provide detailed information about the molecular structure, including the position and coupling of the difluoromethyl group.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and confirm its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups within the molecule.
Melting Point Analysis: A sharp melting point would indicate the purity of the synthesized compound.
Chemical Reactivity and Derivatization Pathways of 6 Difluoromethyl Quinazoline
Electrophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Ring System
The quinazoline ring system is inherently electron-deficient, making electrophilic aromatic substitution (EAS) challenging compared to benzene (B151609) or more electron-rich heterocycles. The introduction of a potent electron-withdrawing difluoromethyl (-CHF₂) group at the 6-position further deactivates the carbocyclic ring, rendering EAS reactions even less favorable.
In unsubstituted quinazoline, the predicted order of reactivity for electrophilic attack is generally considered to be position 8, followed by 6, 5, and 7. nih.gov Nitration is the most common and often the only feasible electrophilic substitution reaction, typically requiring harsh conditions such as fuming nitric acid in concentrated sulfuric acid to yield 6-nitroquinazoline. nih.gov
For 6-(difluoromethyl)quinazoline, the presence of the -CHF₂ group significantly lowers the electron density of the benzene portion of the scaffold. This deactivating effect makes electrophilic attack at any position, including the otherwise most reactive C-8 position, exceptionally difficult. While no specific studies on the electrophilic substitution of this compound have been detailed, it is anticipated that such reactions would require forcing conditions and would likely result in low yields and potentially a mixture of products. The deactivating nature of both the pyrimidine (B1678525) sub-structure and the 6-substituent diminishes the practical utility of this pathway for further functionalization.
Nucleophilic Additions and Substitutions at the Quinazoline Nucleus
In stark contrast to its resistance to electrophilic attack, the electron-deficient nature of the quinazoline ring makes it highly susceptible to nucleophilic attack. This reactivity is further enhanced by the 6-(difluoromethyl) group. The primary pathways for this mode of reactivity are nucleophilic additions and, more significantly, nucleophilic aromatic substitution (SNAr) on halogenated derivatives.
Unsubstituted quinazoline itself can undergo nucleophilic substitution with powerful nucleophiles like sodamide or hydrazine, which attack the pyrimidine ring, leading to products such as 4-aminoquinazoline and 4-hydrazinoquinazoline. nih.gov The reaction proceeds through an intermediate addition product. nih.gov
The most synthetically valuable nucleophilic reactions involve pre-functionalized quinazolines, particularly those bearing a leaving group such as a halogen at the C-4 position. Numerous studies on 2,4-dichloroquinazoline (B46505) precursors demonstrate that SNAr reactions occur with high regioselectivity at the C-4 position. chim.itmdpi.com The greater electrophilicity of C-4 compared to C-2 directs the attack of the nucleophile. This principle is directly applicable to this compound. A 4-chloro-6-(difluoromethyl)quinazoline intermediate would be highly activated towards substitution at C-4 by a wide array of nucleophiles. The combined electron-withdrawing effects of the fused pyrimidine ring, the C-2 nitrogen, and the 6-CHF₂ group make the C-4 position exceptionally electrophilic.
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Halo-Quinazolines This table illustrates typical SNAr reactions on related halo-quinazolines, which are analogous to the expected reactivity of 4-halo-6-(difluoromethyl)quinazoline.
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
|---|---|---|---|
| Primary Aromatic Amines | Anilines | 4-Anilinoquinazolines | mdpi.com |
| Secondary Aromatic Amines | Diphenylamine | 4-(Diphenylamino)quinazolines | rsc.org |
| Primary Aliphatic Amines | Benzylamines | 4-(Benzylamino)quinazolines | mdpi.com |
| Secondary Aliphatic Amines | Morpholine (B109124), Pyrrolidine | 4-Morpholino/Pyrrolidinoquinazolines | rsc.org |
| Oxygen Nucleophiles | Alkoxides, Phenoxides | 4-Alkoxy/Phenoxyquinazolines | chim.it |
This high reactivity makes SNAr a robust and predictable method for introducing diverse functionality at the C-4 position of the this compound scaffold.
Transformations and Stability of the Difluoromethyl Group
The difluoromethyl group (-CHF₂) is generally considered a stable moiety and a valuable bioisostere for hydroxyl, thiol, or hydroxymethyl groups in medicinal chemistry. Its stability under a variety of synthetic conditions is demonstrated by its incorporation into complex molecules, such as pyrazole (B372694) carboxamides, which are subsequently coupled to quinazolinone scaffolds under alkaline conditions without degradation. arabjchem.orgresearchgate.netresearchgate.net
However, the -CHF₂ group is not entirely inert and can undergo transformations under specific, often harsh, conditions. One potential pathway involves the abstraction of the acidic proton by a strong base, which can lead to the formation of a difluorocarbene species (:CF₂) through the elimination of a leaving group from the attached carbon. researchgate.net This reactivity is more commonly associated with precursors like chlorodifluoromethane (B1668795) (ClCF₂H) but highlights a potential decomposition pathway for aryl-CHF₂ compounds under strongly basic conditions. researchgate.net
Furthermore, in the presence of water, certain difluoromethyl-containing intermediates, such as difluoromethyl ammonium (B1175870) salts, have been observed to convert into formylation products. researchgate.net This suggests a potential for the hydrolysis of the -CHF₂ group to a formyl group (-CHO) under specific protic or aqueous conditions, which could be an undesirable side reaction during derivatization.
Despite these potential reactivities, the difluoromethyl group on an aromatic ring is robust enough for most standard synthetic manipulations, including the cross-coupling and substitution reactions detailed elsewhere in this article.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Difluoromethyl Quinazoline Derivatives
Positional Effects of Substituents on the Quinazoline (B50416) Core (C-2, C-4, C-6, C-7, C-8)
The biological activity of quinazoline derivatives can be finely tuned by introducing various substituents at different positions on the core structure. mdpi.comekb.eg
C-2 Position : The C-2 position is a critical site for modification. Introducing alkyl or heteroaryl groups at this position can significantly enhance inhibitory activity by reinforcing hydrophobic interactions within the target's binding site. mdpi.com In some cases, substitution with groups like 2-methylthio can increase lipophilicity and analgesic activity. mdpi.com For certain targets, such as PARP, electron-donating groups at the C-2 position are more favorable than electron-withdrawing ones. nih.gov
C-4 Position : The C-4 position is arguably one of the most crucial for the activity of many quinazoline-based inhibitors, particularly those targeting kinases. ekb.eg A 4-anilino (4-phenylamino) moiety is a common and often essential pharmacophoric group required for potent inhibitory activity against targets like the epidermal growth factor receptor (EGFR). mdpi.comnih.gov Modifications to the aniline (B41778) ring, such as the addition of electron-withdrawing groups (e.g., chloro, bromo, trifluoromethyl), are frequently advantageous for antiproliferative activity. mdpi.com Conversely, replacing the aniline moiety with other groups often leads to a decrease in activity. mdpi.com
C-6 Position : The C-6 position, occupied by the difluoromethyl group in the parent compound, is a key site for modulating inhibitor potency and properties. The introduction of polar substituents like amino or amide groups at this position can enhance binding affinity by increasing the potential for hydrogen bonding. mdpi.com In the context of EGFR inhibitors, substitutions at the C-6 and/or C-7 positions are generally considered a requirement for activity. ekb.eg The presence of the electron-withdrawing difluoromethyl group at C-6 is expected to significantly influence the electronic properties of the entire ring system.
C-7 Position : Similar to the C-6 position, C-7 is vital for tuning molecular interactions. Hydrophobic substituents, such as halogens or small alkyl groups, can improve interactions through hydrophobic effects and π-π stacking. mdpi.com In many kinase inhibitors, bulky substituents or moieties like morpholine (B109124) and piperazine (B1678402) at C-7 have been shown to enhance potency. mdpi.comnih.gov The introduction of electron-donating groups at the 6 and 7 positions has also been found to increase the activity of some compounds. nih.gov
C-8 Position : Substitution at the C-8 position is less common but can offer a strategy for improving potency. Studies have shown that adding substituents like a methyl group at C-8 can lead to good anti-inflammatory activity. mdpi.com However, modifications at this position can sometimes lead to poorer pharmacokinetic properties, possibly due to faster metabolic turnover. nih.gov
The following table summarizes the general effects of substituents at various positions on the quinazoline core based on published research.
| Position | Common Substituents | General Impact on Activity | Reference |
| C-2 | Alkyl, Heteroaryl, Thioalkyl | Can enhance hydrophobic interactions and lipophilicity. | mdpi.commdpi.com |
| C-4 | Anilino (phenylamino) | Often a critical pharmacophore for kinase inhibition. | ekb.egmdpi.comnih.gov |
| C-6 | Polar groups (amino, amide), EWGs | Modulates binding affinity and electronic properties. | mdpi.comekb.eg |
| C-7 | Hydrophobic groups, Morpholino, Piperazino | Improves hydrophobic interactions and potency. | mdpi.commdpi.comnih.gov |
| C-8 | Methyl, other small groups | Can improve potency but may negatively affect pharmacokinetics. | mdpi.comnih.gov |
Influence of the Difluoromethyl Group on Molecular Recognition and Ligand Efficiency
The difluoromethyl (CHF₂) group is a unique functional group in medicinal chemistry, often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. rsc.org Its distinct properties significantly impact molecular recognition and ligand efficiency.
The highly polarized C-H bond in the CHF₂ group allows it to act as a competent hydrogen bond donor, a characteristic not shared by the related methyl (-CH₃) or trifluoromethyl (-CF₃) groups. rsc.org This hydrogen bonding capability can lead to novel and favorable interactions with amino acid residues in a protein's binding pocket, potentially increasing binding affinity and selectivity. rsc.orgtandfonline.com
This table highlights the comparative properties of the difluoromethyl group against other common bioisosteric replacements.
| Functional Group | Hydrogen Bonding | Electronic Effect | Key Properties | Reference |
| Hydroxyl (-OH) | Donor & Acceptor | Weakly withdrawing | Can be metabolically liable. | princeton.edu |
| Methyl (-CH₃) | None | Weakly donating | Increases lipophilicity. | nih.gov |
| Difluoromethyl (-CHF₂) | Donor | Strongly withdrawing | H-bond donor, moderate lipophilicity. | rsc.orgresearchgate.net |
| Trifluoromethyl (-CF₃) | Weak Acceptor | Strongly withdrawing | High lipophilicity, metabolically stable. | nih.govmdpi.com |
Rational Design Strategies for Modulating Molecular Interactions and Selectivity
The design of novel 6-(difluoromethyl)quinazoline analogues employs several established principles of medicinal chemistry to optimize interactions with biological targets and achieve desired selectivity. nih.gov
Structure-Based Drug Design : This approach uses high-resolution structural information of the target protein, often from X-ray crystallography, to design ligands that fit precisely into the binding site. For quinazoline derivatives, molecular docking studies are used to predict how analogues will bind, guiding the placement of substituents at positions C-2, C-4, and C-7 to maximize interactions with key amino acid residues. nih.gov
Molecular Hybridization : This strategy involves combining distinct pharmacophoric elements from different known active molecules into a single new hybrid compound. mdpi.com For instance, a side chain from a known potent inhibitor could be attached to the this compound scaffold at the C-4 or C-2 position to create a novel derivative with potentially synergistic or enhanced activity. rajpub.com
Bioisosteric Replacement : As discussed, the CHF₂ group itself is a bioisostere. This principle can be extended to other parts of the molecule. sci-hub.se For example, the quinazoline core could be considered a bioisostere of other bicyclic heteroaromatic systems like quinoline (B57606) or indazole. google.com Similarly, different functional groups on the C-4 aniline substituent can be systematically replaced with bioisosteres to fine-tune properties like solubility, metabolism, and target affinity. sci-hub.se
Selectivity Optimization : A major goal in drug design is to create compounds that are highly selective for their intended target over other related proteins, thereby reducing off-target effects. For quinazoline kinase inhibitors, selectivity (e.g., for HER2 over EGFR) can be achieved by exploiting subtle differences in the shapes and amino acid compositions of their ATP-binding pockets. The strategic placement of substituents on the quinazoline core, particularly at the C-4 and C-6 positions, is a key determinant of this selectivity. nih.gov
These rational design strategies are summarized in the table below.
| Design Strategy | Principle | Application to this compound | Reference |
| Structure-Based Design | Utilize 3D target structure for ligand design. | Docking to guide C-2, C-4, C-7 substitutions. | nih.gov |
| Molecular Hybridization | Combine pharmacophores from different active molecules. | Attach known active side chains to the quinazoline core. | mdpi.comrajpub.com |
| Bioisosteric Replacement | Exchange functional groups with others of similar properties. | Systematically modify substituents on the C-4 aniline ring. | sci-hub.segoogle.com |
| Selectivity Optimization | Exploit differences between target and off-target proteins. | Modify C-4 and C-6 substituents to fit a specific target pocket. | nih.gov |
Pharmacophore Elucidation from this compound Analogues
A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Elucidating the pharmacophore for a class of compounds is essential for designing new, more potent analogues and for virtual screening of compound libraries.
For quinazoline-based inhibitors, particularly those targeting kinases, several key pharmacophoric features have been identified: mdpi.commdpi.com
Aromatic/Hydrophobic Core : The quinazoline ring system itself typically serves as a central hydrophobic scaffold that engages in π-π stacking or hydrophobic interactions with residues in the binding pocket (e.g., with a phenylalanine residue). researchgate.net
Hydrogen Bond Acceptor : The N-1 nitrogen of the quinazoline ring often acts as a crucial hydrogen bond acceptor, forming a key interaction with a backbone amide hydrogen in the hinge region of many kinases. nih.gov
Hydrogen Bond Donor : A substituent at the C-4 position, such as the N-H of a 4-anilino group, frequently serves as a hydrogen bond donor. mdpi.com
Additional Interaction Points : Substituents at the C-6 and C-7 positions provide vectors to access additional pockets or interact with specific residues, which is critical for determining potency and selectivity. mdpi.comekb.eg
In the context of this compound analogues, the pharmacophore model would incorporate these general features while also accounting for the specific contribution of the C-6 substituent. The difluoromethyl group itself could be defined as a hydrogen bond donor feature in the model. rsc.org A typical pharmacophore model derived from a series of active this compound analogues would likely include a central hydrophobic region, a hydrogen bond acceptor at N-1, and specific donor or hydrophobic features at the C-4 and C-7 positions, complemented by a hydrogen bond donor feature at the C-6 position. nih.govnih.gov
| Pharmacophore Feature | Corresponding Molecular Moiety | Type of Interaction | Reference |
| Aromatic/Hydrophobic Site 1 | Quinazoline Ring System | π-π stacking, hydrophobic | mdpi.comresearchgate.net |
| Hydrogen Bond Acceptor | Quinazoline N-1 Nitrogen | Hydrogen bond | nih.gov |
| Hydrogen Bond Donor 1 | C-4 Anilino N-H | Hydrogen bond | mdpi.com |
| Hydrogen Bond Donor 2 | C-6 Difluoromethyl C-H | Hydrogen bond | rsc.org |
| Hydrophobic/Solvent-Exposed Region | C-7 Substituent | Hydrophobic or polar interactions | mdpi.comekb.eg |
Enzyme Inhibition Studies: Molecular Basis and Binding Modes (e.g., Kinases, Glycosidases)
Derivatives of the quinazoline scaffold are well-documented as inhibitors of various enzymes, particularly kinases. nih.govmdpi.com The substitution at the 6-position plays a crucial role in determining the potency and selectivity of these inhibitors. ekb.eg
Kinase Inhibition:
The quinazoline core is a key structural feature of many Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors. mdpi.comekb.eg These compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation cascade that drives cell proliferation. mdpi.com The difluoromethyl group at the C-6 position can enhance binding affinity through various interactions. For instance, in a study of 4-stilbenylamino quinazoline derivatives, the presence of a trifluoromethyl group (a related fluorinated moiety) was shown to be important for potent cell activity, with docking studies indicating hydrogen bonding and interactions with key residues like Ala-722 and Arg-841 in the EGFR active site. semanticscholar.org
A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. One of the most potent compounds, 13k , demonstrated an IC50 value of 1.94 nM for PI3Kα inhibition. mdpi.com This highlights the potential of the 6-substituted quinazoline scaffold in targeting the PI3K/Akt signaling pathway.
Furthermore, styrylquinazoline (B1260680) derivatives have been investigated as ABL kinase inhibitors. Molecular docking studies revealed that these compounds could bind to different conformational states (DFG-in and DFG-out) of the ABL kinase, suggesting a potential for developing multi-kinase inhibitors. nih.gov
Glycosidase Inhibition:
While the primary focus has been on kinases, quinazoline derivatives have also been explored as inhibitors of other enzymes like α-glucosidase. ymerdigital.comaragen.com A study on C-6 substituted quinazolinone derivatives identified several compounds with potent α-glucosidase inhibitory activity. aragen.com Although this study did not specifically include a 6-(difluoromethyl) derivative, it established that modifications at the C-6 position are critical for activity. The difluoromethyl group, with its electron-withdrawing nature, could potentially influence the interaction with the enzyme's active site.
Receptor Binding Profiling and Ligand-Target Interactions (e.g., Adenosine (B11128) Receptors)
The quinazoline scaffold has been successfully utilized to develop antagonists for adenosine receptors, particularly the A2A subtype, which is a target for neurodegenerative diseases and cancer. mdpi.com
Our team previously identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent A2A adenosine receptor (A2AR) antagonist with a Ki of 20 nM. mdpi.com Subsequent studies focused on modifying the C6- and C7-positions to improve activity and solubility. While a difluoromethyl group was not explicitly tested in this series, the importance of the C6-substituent was clearly established. mdpi.com
In a broader context, various quinazoline derivatives have been shown to act as antagonists at adenosine receptors. arabjchem.orgnih.govnih.gov The nature of the substituent at the 6-position significantly impacts the binding affinity and selectivity for different adenosine receptor subtypes. The electronic properties of the difluoromethyl group could favor specific interactions within the receptor's binding pocket, potentially leading to high-affinity antagonists.
Modulation of Specific Biological Pathways: Mechanistic Insights
The inhibition of enzymes and binding to receptors by this compound derivatives translates into the modulation of critical biological pathways.
Cancer-Related Pathways:
EGFR Signaling Pathway: By inhibiting EGFR tyrosine kinase, quinazoline derivatives block the downstream signaling cascade that regulates cell proliferation, differentiation, and migration. This is a well-established mechanism for many anticancer drugs. semanticscholar.orgekb.eg
PI3K/Akt Signaling Pathway: As demonstrated by the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, these compounds can inhibit PI3Kα, a key component of the PI3K/Akt pathway, which is frequently dysregulated in cancer and promotes cell survival and growth. mdpi.com The potent inhibition by compound 13k led to cell cycle arrest at the G2/M phase and induced apoptosis in cancer cells. mdpi.com
DNA Damage Repair Pathway: A study on 2-trifluoromethyl-4-aminoquinazoline derivatives revealed that these compounds could inhibit Werner helicase (WRN), an enzyme involved in DNA repair. scilit.com This inhibition led to mitotic arrest and cell death, suggesting a novel mechanism of action for this class of compounds. scilit.com
Inflammatory Pathways:
Derivatives of the related pyrrolo-quinazoline structure have shown anti-inflammatory activity. mdpi.com While the specific mechanism for a this compound is not detailed, the general class of compounds can modulate inflammatory responses.
Conclusion
Classical and Conventional Routes for Quinazoline Core Formation
Classical methods for quinazoline synthesis have been established for over a century and often involve the cyclization of appropriately substituted aniline (B41778) derivatives. One of the earliest methods, reported by Gabriel in 1903, involves the oxidation of 3,4-dihydroquinazoline. mdpi.com Another foundational approach is the reaction of o-nitrobenzaldehyde with formamide (B127407) in the presence of a reducing agent like zinc and acetic acid. mdpi.com
A widely used classical method is the Bischler cyclization, which typically requires high temperatures (above 120°C) and pressure for several hours in a saturated ammonia-alcohol solution. nih.gov This method involves the reaction of an N-acyl-2-aminobenzylamine with an acid or a related cyclizing agent. Variations of this method have been developed to improve yields and reaction conditions. nih.gov
The reaction of 2-aminobenzonitriles with various reagents is another cornerstone of classical quinazoline synthesis. For instance, treatment with Grignard reagents followed by cyclization with acid chlorides, anhydrides, or formates provides a flexible route to 2,4-disubstituted quinazolines. ekb.eg Similarly, the reaction of 2-aminobenzonitrile (B23959) with cinnamoyl chloride, followed by intramolecular cyclization under alkaline conditions, yields 2-styryl-4(3H)-quinazolinone. ekb.eg
Advanced Transition Metal-Catalyzed Approaches to Quinazoline Synthesis
Transition metal catalysis has revolutionized the synthesis of quinazolines, offering milder reaction conditions, higher efficiency, and broader substrate scope compared to classical methods. mdpi.comrsc.orgfrontiersin.org Various metals, including copper, palladium, iron, manganese, and gold, have been successfully employed. mdpi.comfrontiersin.org
Copper-Catalyzed Reactions: Copper catalysts are frequently used for the synthesis of quinazolines. mdpi.com For example, a copper-catalyzed tandem reaction of (2-bromophenyl)methylamines and amides provides quinazoline derivatives in good yields. mdpi.com Another approach involves the copper-catalyzed dual oxidative benzylic C-H amination of methylarenes in the presence of 2-aminoarylketones and ammonium (B1175870) acetate (B1210297). mdpi.com Copper(II) acetate has been used to catalyze the reaction between 2-aminobenzaldehydes or ketones and phenacylazides to form functionalized quinazolines. mdpi.com
Palladium-Catalyzed Reactions: Palladium catalysts are effective for various cross-coupling and cyclization reactions leading to quinazolines. A three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids catalyzed by palladium affords diverse quinazolines. organic-chemistry.org
Iron-Catalyzed Reactions: Iron, being an earth-abundant and less toxic metal, has gained attention in quinazoline synthesis. An iron-catalyzed cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates is an effective route to 2,4-diaminoquinazolines. mdpi.com Furthermore, iron(II) chloride can catalyze the C(sp³)–H oxidation of 2-alkylamino N-H ketimines, leading to intramolecular C–N bond formation and subsequent aromatization to yield 2,4-disubstituted quinazolines. arabjchem.org
Manganese-Catalyzed Reactions: Manganese catalysts offer an economical and environmentally friendly alternative for quinazoline synthesis. nih.gov A manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides has been developed for the synthesis of 2-substituted quinazolines. mdpi.com
| Catalyst System | Starting Materials | Product Type | Reference |
| CuCl/DABCO/4-HO-TEMPO | Aldehyde, Benzylamine | Quinazoline | mdpi.com |
| Cu(OAc)2 | 2-Aminobenzaldehyde/ketone, Phenacylazide | Functionalized Quinazoline | mdpi.com |
| Pd Catalyst | 2-Aminobenzonitrile, Aldehyde, Arylboronic acid | 4-Arylquinazoline | organic-chemistry.org |
| Fe/HCl | Methyl N-cyano-2-nitrobenzimidate | 2,4-Diaminoquinazoline | mdpi.com |
| Mn(I) Complex | 2-Aminobenzyl alcohol, Primary amide | 2-Substituted Quinazoline | mdpi.com |
C-H Functionalization and Cross-Coupling Strategies for Quinazoline Derivatization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of the quinazoline scaffold, avoiding the need for pre-functionalized starting materials. frontiersin.orgresearchgate.net This approach allows for the direct introduction of various functional groups onto the quinazoline ring system.
Transition metal-catalyzed C-H activation is a prominent method for quinazoline functionalization. frontiersin.orgresearchgate.net For instance, rhodium(III)-catalyzed C-H difluorovinylation of 2-arylquinazolines using 2,2-difluorovinyl tosylate as a monofluoroolefin synthon has been developed to synthesize 2-(o-monofluoroalkenylaryl)quinazolinone derivatives. nih.gov Copper-catalyzed cross-dehydrogenative coupling of quinazoline-3-oxides with indoles provides 4-(indole-3-yl)quinazolines. chim.it
Metal-free C-H functionalization methods have also been explored. researchgate.net For example, iodine-catalyzed benzylic sp³ C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines offers a green and economical route to quinazolines. organic-chemistry.org
Cross-coupling reactions are also instrumental in derivatizing the quinazoline core. Palladium-catalyzed arylation of quinazolin-4-ones with arylboronic acids in the presence of tosyl chloride is an efficient method for synthesizing 4-arylquinazolines. organic-chemistry.org
Stereoselective and Green Chemistry Considerations in Fluorinated Quinazoline Synthesis
The development of stereoselective and environmentally friendly synthetic methods is a key focus in modern organic chemistry. openmedicinalchemistryjournal.combeilstein-journals.org For fluorinated quinazolines, these considerations are particularly important for producing enantiomerically pure compounds with potential therapeutic applications.
Stereoselective Synthesis: While specific examples for the stereoselective synthesis of this compound are not abundant in the provided search results, the principles of stereoselective synthesis of fluorinated heterocycles are applicable. acs.org This can involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the reaction. For instance, the synthesis of fused tetrahydroquinazolines has been achieved through a one-pot double [3+2] dipolar cycloaddition followed by a [5+1] annulation, demonstrating a stereoselective approach. beilstein-journals.org
Green Chemistry Approaches: Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. openmedicinalchemistryjournal.com In the context of quinazoline synthesis, this includes the use of microwave irradiation, ionic liquids, and multicomponent reactions (MCRs). openmedicinalchemistryjournal.com Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the formation of quinazolines and their derivatives. openmedicinalchemistryjournal.comrjptonline.org For example, the reaction of o-phenyl oximes with aldehydes in toluene (B28343) under microwave heating yields functionalized dihydroquinazolines. openmedicinalchemistryjournal.com MCRs, which combine three or more reactants in a single step, are highly atom-economical and efficient for building complex molecules like quinazolines. openmedicinalchemistryjournal.comfrontiersin.orgthieme-connect.com
Specific Introduction of the Difluoromethyl Moiety at the C-6 Position
The introduction of a difluoromethyl (CF₂H) group can significantly modulate the physicochemical and biological properties of a molecule. chemrxiv.org Several methods have been developed for the selective difluoromethylation of organic compounds, some of which are applicable to the quinazoline scaffold.
A direct and selective method for the difluoromethylation of quinazolines has been achieved using commercially available ethyl bromodifluoroacetate as a difluorocarbene precursor, affording difluoromethyl-substituted quinazoline derivatives in good yields. thieme-connect.com Another approach involves the dearomative difluoromethylation of N-heterocycles, including quinazolines, using bromo(difluoro)acetic acid. acs.org This method allows for the introduction of the CF₂H group onto the nitrogen atom of the quinazoline ring. chemrxiv.orgacs.org
While the provided results primarily focus on N-difluoromethylation or general difluoromethylation, the synthesis of this compound would likely involve starting with a precursor already containing the difluoromethyl group at the desired position on the aniline ring, which is then subjected to quinazoline ring formation reactions. For example, a 2-amino-5-(difluoromethyl)benzaldehyde or a related derivative could serve as a key intermediate.
Multi-Component Reactions and Expedited Synthesis Techniques for Quinazolines
Multi-component reactions (MCRs) are highly efficient for the rapid synthesis of complex heterocyclic structures like quinazolines from simple starting materials in a one-pot process. openmedicinalchemistryjournal.comfrontiersin.orgorgchemres.org These reactions are atom-economical and often environmentally friendly. openmedicinalchemistryjournal.comfrontiersin.org
Several MCRs have been developed for the synthesis of quinazoline and quinazolinone derivatives. openmedicinalchemistryjournal.comfrontiersin.orgthieme-connect.comorgchemres.org For example, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea (B33335) under solvent-free conditions using a solid acid catalyst can produce quinazolinones. orgchemres.org Another example is the multicomponent reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation to synthesize substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com The use of catalysts like MIL-101(Cr) in the one-pot multicomponent reaction of benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine provides an efficient and green route to quinazolinone derivatives. frontiersin.org
Expedited synthesis techniques, such as microwave-assisted synthesis and the use of ionic liquids, have also been employed to accelerate the synthesis of quinazolines. openmedicinalchemistryjournal.com Microwave irradiation can significantly reduce reaction times and improve yields in various quinazoline-forming reactions. nih.govopenmedicinalchemistryjournal.com
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Three-component | Aromatic aldehyde, Isatoic anhydride, Urea | SBA-Pr-SO₃H, Solvent-free | Quinazolinone | orgchemres.org |
| Four-component | Aldehyde, Cycloketone, Cyanoamide, Potassium carbonate | Ethylene glycol, Microwave | Substituted quinazoline-carbonitrile | openmedicinalchemistryjournal.com |
| Three-component | Benzaldehyde, Dimedone, 1H-1,2,4-Triazol-3-amine | MIL-101(Cr), Acetonitrile, Room temperature | Quinazolinone derivative | frontiersin.org |
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound relies on the availability of key precursors and intermediates that already incorporate the difluoromethyl group at the appropriate position. A crucial starting material would be an aniline derivative substituted with a difluoromethyl group at the para-position relative to the amino group.
One potential precursor is 2-amino-5-(difluoromethyl)benzaldehyde . This compound could be synthesized through a multi-step sequence starting from a commercially available difluoromethyl-substituted benzene (B151609) derivative. The synthesis would likely involve nitration, reduction of the nitro group to an amine, and subsequent formylation or oxidation of a methyl group to an aldehyde.
Another key intermediate could be 2-amino-5-(difluoromethyl)benzonitrile . This can be prepared from a corresponding halogenated precursor via cyanation. This benzonitrile (B105546) can then be used in various cyclization reactions to form the quinazoline ring. For instance, reaction with a Grignard reagent followed by cyclization with an appropriate electrophile can yield the desired quinazoline. ekb.eg
The synthesis of N-(2-((6-(difluoromethyl)-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide has been reported, indicating the feasibility of incorporating the this compound scaffold into more complex molecules. nih.gov The synthesis of this compound involves the reaction of a substituted 2-aminobenzamide (B116534) with other building blocks.
Computational and Theoretical Chemistry Studies on 6 Difluoromethyl Quinazoline
Quantum Chemical Calculations: Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules like 6-(Difluoromethyl)quinazoline. These calculations provide a detailed picture of the electronic structure, which governs the molecule's reactivity and conformational preferences.
Electronic Structure and Reactivity: DFT studies on quinazoline (B50416) derivatives are often employed to calculate key quantum chemical descriptors that correlate with molecular reactivity and stability. physchemres.orgresearchgate.net These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. physchemres.org
For this compound, the introduction of the electron-withdrawing difluoromethyl (-CHF2) group at the 6-position is expected to significantly influence its electronic properties. This group would lower both the HOMO and LUMO energy levels, potentially increasing the molecule's electrophilicity. DFT calculations can precisely quantify these effects and generate electrostatic potential maps, which visualize the electron density distribution and highlight regions susceptible to nucleophilic or electrophilic attack. researchgate.netfrontiersin.org
Conformational Analysis: The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Quantum chemical calculations are used to determine the most stable conformation (the global minimum on the potential energy surface) of this compound. By systematically rotating the C-C bond between the quinazoline ring and the difluoromethyl group, a potential energy profile can be constructed to identify low-energy conformers. This information is crucial for understanding how the molecule might orient itself within a biological target's binding site. acs.org
| Quantum Descriptor | Significance for this compound | Typical Computational Method |
| EHOMO | Electron-donating ability; potential sites for electrophilic attack. | DFT (e.g., B3LYP/6-31G) |
| ELUMO | Electron-accepting ability; potential sites for nucleophilic attack. | DFT (e.g., B3LYP/6-31G) |
| Energy Gap (ΔE) | Chemical reactivity and kinetic stability. | ΔE = ELUMO - EHOMO |
| Dipole Moment (µ) | Polarity and solubility; influences non-covalent interactions. | DFT Calculations |
| Electrostatic Potential | Visualizes charge distribution and reactive sites. | Calculated from DFT wavefunction |
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ukaazpublications.com For this compound, docking simulations are essential for predicting its binding mode and affinity to various biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govderpharmachemica.com
The process involves placing the 3D structure of this compound into the active site of a receptor protein (whose structure is typically obtained from the Protein Data Bank) and evaluating the binding poses using a scoring function. ukaazpublications.comnih.gov This function estimates the free energy of binding, with lower scores indicating more favorable interactions. mdpi.com
Studies on related quinazoline derivatives have shown that the quinazoline scaffold commonly forms critical hydrogen bonds with backbone residues in the hinge region of kinase domains. nih.gov For instance, in Epidermal Growth Factor Receptor (EGFR), a common target, the N1 atom of the quinazoline ring often acts as a hydrogen bond acceptor. frontiersin.orgnih.gov The substituents on the quinazoline core, such as the difluoromethyl group at the 6-position, modulate the binding affinity through additional interactions. The -CHF2 group can participate in hydrophobic interactions or form weak hydrogen bonds, potentially enhancing the compound's potency and selectivity. nih.gov Docking studies allow for the visualization and analysis of these crucial interactions, providing a structural basis for the molecule's activity. nih.gov
| Target Protein | Key Interacting Residues (Examples from Quinazoline Derivatives) | Potential Role of 6-CHF2 Group |
| EGFR Tyrosine Kinase | Met793 (H-bond), Leu718 (hydrophobic), Cys797 (covalent) | Hydrophobic interactions, potential weak H-bonds. |
| Phosphodiesterase 7 (PDE7) | Gln435, Phe416, Tyr348 | Steric and electronic effects influencing overall fit. |
| NF-κB p50 Subunit | Arg57, Glu65, Cys62 | Modulating solubility and electrostatic interactions. |
Molecular Dynamics Simulations to Elucidate Binding Dynamics and Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. figshare.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. semanticscholar.org
For the this compound-protein complex predicted by docking, an MD simulation would be performed by placing the complex in a simulated physiological environment (a box of water molecules and ions). nih.govfigshare.com The simulation, typically run for nanoseconds, tracks the movements of every atom. Key analyses include:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD trajectory suggests that the complex is in equilibrium and the ligand remains securely bound. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. This can highlight which parts of the protein interact most dynamically with the ligand. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, confirming the stability of key interactions identified in docking. researchgate.net
These simulations can validate the docking results and provide a more accurate estimation of binding free energy through methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). frontiersin.orgfigshare.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a class of compounds like quinazoline derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding lead optimization. nih.govnih.gov
To develop a QSAR model for quinazoline derivatives, a dataset of compounds with known activities (e.g., IC50 values) is required. atlantis-press.comresearchgate.net For each compound, a set of molecular descriptors is calculated. These can include:
2D Descriptors: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA). atlantis-press.com
3D Descriptors: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis). frontiersin.org
The difluoromethyl group at the 6-position of this compound would contribute specific values to these descriptors, such as its lipophilicity, steric bulk, and electronic influence (field effects). A regression analysis is then performed to create a mathematical equation linking these descriptors to the biological activity. nih.govatlantis-press.com Studies on quinazolines have frequently shown that substitutions at the 6-position are crucial for modulating activity, making QSAR an excellent tool for exploring the potential of the -CHF2 substituent. nih.govnih.gov
Virtual Screening and In Silico Library Design
Virtual screening is a powerful computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This in silico approach allows researchers to prioritize a smaller number of promising candidates for experimental testing, saving significant time and resources. derpharmachemica.com
If this compound were identified as a hit compound, it could serve as a query for similarity-based virtual screening. In this process, large compound databases (like PubChem or ZINC) are searched for molecules with structural or pharmacophoric similarity. nih.gov
Alternatively, this compound can be used as a scaffold for in silico library design. ijfmr.com In this approach, a virtual library is created by systematically modifying the core structure. For example, different substituents could be virtually attached at various positions of the quinazoline ring, while retaining the 6-(difluoromethyl) group. This newly designed library can then be subjected to high-throughput docking against a specific protein target. derpharmachemica.com The top-scoring virtual hits from this process become high-priority candidates for chemical synthesis and subsequent biological evaluation, streamlining the discovery of novel and potent derivatives. nih.gov
Advanced Research Applications of 6 Difluoromethyl Quinazoline As a Chemical Scaffold
Development as Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function within a cellular or organismal context. The development of potent and selective probes is crucial for validating new drug targets and unraveling complex biological pathways. While direct research on 6-(difluoromethyl)quinazoline as a probe is emerging, studies on closely related fluorinated quinazolines highlight the scaffold's potential.
For instance, research into Toll-like receptors (TLRs), key components of the innate immune system, has led to the discovery of novel TLR7 agonists based on a 2-(trifluoromethyl)quinazoline scaffold. sciforum.net Through virtual screening and subsequent synthesis, compounds like N-Cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine were identified as selective TLR7 agonists. sciforum.net These molecules serve as chemical probes to investigate the downstream signaling of TLR7 and to develop new small-molecule immunomodulators for diseases like viral infections and cancer. sciforum.net The study demonstrated that the 2-(trifluoromethyl)quinazoline core is a viable starting point for creating probes that can selectively modulate immune responses, suggesting a similar potential for the this compound isomer in developing probes for other biological targets. sciforum.net
Table 1: Example of a Fluorinated Quinazoline (B50416) Derivative as a Chemical Probe
| Compound Name | Scaffold | Target | Biological Activity | Application |
|---|
Integration into Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins by screening small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. openaccessjournals.com These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov The quinazolinone scaffold, a close structural analog of quinazoline, has proven to be highly effective in FBDD campaigns.
A notable example is the use of FBDD to identify novel inhibitors for inositol (B14025) hexakisphosphate kinase (IP6K), an enzyme implicated in various metabolic and psychiatric diseases. nih.gov A fragment-based screen successfully identified a quinazolinone-based compound as a starting point for inhibitor development. nih.gov Through structural analysis and medicinal chemistry optimization, these fragments were evolved into submicromolar inhibitors with significant selectivity for the IP6K1 isoform. nih.gov This success underscores the utility of the quinazoline/quinazolinone core as a "fragment-friendly" scaffold, capable of forming key interactions within protein binding sites. The physicochemical properties imparted by the difluoromethyl group could make this compound an attractive fragment for screening libraries to find novel starting points for challenging drug targets.
Table 2: Quinazolinone-Based Inhibitors Identified via FBDD
| Compound | Target | Activity | Selectivity |
|---|---|---|---|
| Quinazolinone-based inhibitor 53 | IP6K1, IP6K2 | Submicromolar potency | >10-fold selective for IP6K1 over IP6K2 nih.gov |
Contribution to the Discovery of Novel Scaffolds via Molecular Hybridization
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. The goal is to create a new chemical entity with an enhanced or novel activity profile, potentially targeting multiple pathways or improving properties like potency and selectivity. ymerdigital.com
The difluoromethyl-substituted quinazolinone scaffold has been successfully utilized in molecular hybridization to create novel antifungal agents. nih.gov In one study, researchers designed and synthesized a series of compounds by hybridizing a quinazolinone core with a pyrazole (B372694) carbamide moiety. nih.govresearchgate.net This work led to the development of compounds such as N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. nih.gov This hybrid molecule demonstrated excellent antifungal activity against the plant pathogen Rhizoctonia solani, even outperforming the commercial fungicide fluconazole (B54011) in in-vitro assays. nih.gov The findings revealed that the molecular hybridization approach was an effective tool for discovering new antifungal candidates and that the pyrazole-carbamide derivatives bearing a difluoromethyl group and a quinazolinone fragment were a promising new class of antifungals. nih.govresearchgate.net
Table 3: Antifungal Activity of a Hybrid Scaffold Containing a Difluoromethyl Moiety
| Compound ID | Core Scaffolds | Key Substituent | Target Organism | Activity (EC₅₀) |
|---|---|---|---|---|
| 6a16 | Quinazolinone + Pyrazole Carbamide | 3-(difluoromethyl) | R. solani | 9.06 mg/L nih.gov |
| Fluconazole | Azole | N/A | R. solani | 12.29 mg/L nih.gov |
| Bixafen | Pyrazole-carboxamide | N/A | R. solani | 0.34 mg/L nih.gov |
Future Research Directions and Unaddressed Challenges for 6 Difluoromethyl Quinazoline
Development of More Efficient and Sustainable Synthetic Methodologies
A primary challenge in the advancement of quinazoline-based therapeutics is the need for synthetic methods that are not only efficient but also environmentally benign. Traditional synthetic routes often require harsh conditions, stoichiometric reagents, and multi-step processes that generate significant waste. Future research is increasingly focused on aligning the synthesis of 6-(difluoromethyl)quinazoline and related derivatives with the principles of green chemistry.
Key areas of development include:
Catalysis with Earth-Abundant Metals: There is a growing shift away from precious metal catalysts (like palladium and ruthenium) towards more sustainable alternatives. Manganese- and iron-catalyzed reactions, for instance, are being explored for the dehydrogenative coupling and annulation reactions that form the quinazoline (B50416) core. These methods offer high atom economy and avoid the cost and toxicity associated with heavy metals.
One-Pot, Multi-Component Reactions: Combining several synthetic steps into a single operation significantly improves efficiency by reducing solvent usage, purification steps, and reaction time. Iodine-catalyzed three-component reactions of substituted benzaldehydes, o-aminoarylketones, and an ammonium (B1175870) source represent a promising strategy for creating highly substituted quinazolines in excellent yields.
Novel Energy Sources and Solvents: The use of microwave irradiation and deep eutectic solvents (DESs) is gaining traction as a green chemistry approach. Microwaves can accelerate reaction rates, while DESs provide a non-toxic and recyclable alternative to conventional volatile organic solvents. Furthermore, solvent-free conditions using recyclable nano-catalysts, such as magnetic modified graphene oxide supported with copper, are being developed for the clean and efficient synthesis of quinazoline derivatives.
Table 1: Emerging Sustainable Synthetic Methods for Quinazoline Derivatives
| Methodology | Catalyst/Reagent | Key Advantages | Source |
|---|---|---|---|
| Dehydrogenative Coupling | Phosphine-Free Manganese Pincer Complex | Sustainable, uses earth-abundant metal, high atom efficiency. | |
| Microwave-Assisted Synthesis | None (Microwave Reactor) | Rapid, efficient for certain one-pot reactions, reduces reaction time. | |
| Nano-Catalysis | Magnetic Graphene Oxide-Copper | High efficiency, solvent-free conditions, easy catalyst separation and recyclability. | |
| Benzylic sp3 C-H Amination | Molecular Iodine / Oxygen | Transition-metal-free, economical, uses oxygen as a clean oxidant. |
Elucidation of Novel Biological Targets and Polypharmacology
The quinazoline scaffold is known for its ability to interact with a wide array of biological targets, a property known as polypharmacology. While many derivatives are known to target protein kinases, particularly in oncology, a significant challenge lies in identifying novel targets and understanding the broader pharmacological profile of compounds like this compound. This exploration could unlock therapeutic applications in new disease areas.
Future research in this domain will likely focus on:
Expanding Beyond Kinase Inhibition: While EGFR and PI3K are well-established targets, quinazolines have shown activity against other enzyme classes and receptor families. For example, certain quinazoline-based α1-adrenoceptor antagonists, originally used for hypertension, have demonstrated anticancer effects, suggesting a role in cardio-oncology. Systematic screening against diverse target panels is needed to uncover novel mechanisms of action.
Neurodegenerative and Infectious Diseases: The structural versatility of the quinazoline core makes it a promising template for developing agents against complex diseases. There is growing interest in designing quinazoline derivatives as multi-targeting agents for Alzheimer's disease, aiming to inhibit acetylcholinesterase (AChE) and modulate amyloid-beta aggregation. Similarly, derivatives have been identified with potent activity against viruses like MERS-CoV and bacteria, highlighting their potential as anti-infective agents.
Understanding Off-Target Effects: The polypharmacological nature of quinazolines can be a double-edged sword, leading to both therapeutic benefits and potential side effects. A deeper understanding of the complete target profile of this compound is crucial. Comprehensive proteomic and genomic screening can help map out its interactions, enabling the rational design of more selective compounds or the strategic exploitation of multi-target effects for complex diseases.
Table 2: Diverse Biological Targets of Quinazoline Scaffolds
| Compound Class / Derivative | Biological Target(s) | Therapeutic Area | Source |
|---|---|---|---|
| 4-Anilinoquinazolines | EGFR, VEGFR, PI3K, Aurora Kinases | Oncology | |
| Prazosin, Doxazosin | α1-Adrenoceptors | Hypertension, Cardio-oncology | |
| Novel Quinazoline Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | |
| 4-Anilino-6-aminoquinazolines | MERS-CoV | Antiviral | |
| 3-Substituted Quinazolinones | PI3K/HDAC (Dual Inhibitors) | Oncology (Leukemia) |
Advancements in Computational Tools for Rational Design and Lead Optimization
Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry, accelerating the discovery and optimization of new drug candidates. For this compound, leveraging advanced computational methods is essential for navigating the vast chemical space of possible derivatives and predicting their biological activity and pharmacokinetic properties.
Key advancements and future directions include:
Molecular Docking and Simulation: These techniques are crucial for predicting how a molecule binds to its target protein. Molecular dynamics simulations, in particular, provide insights into the stability of the ligand-receptor complex over time, helping to refine the design of potent inhibitors. For quinazolines, these tools are used to understand interactions with the ATP-binding site of kinases like EGFR, guiding modifications to improve affinity and selectivity.
In Silico ADME/Tox Prediction: A major challenge in drug development is ensuring that a potent compound also has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties and low toxicity. Computational tools like SwissADME can predict these properties early in the design phase, reducing the likelihood of late-stage failures. This allows researchers to prioritize the synthesis of compounds with better drug-like characteristics.
AI and Machine Learning: The integration of artificial intelligence (AI) and machine learning is set to revolutionize rational drug design. These models can analyze vast datasets of known compounds and their activities to identify novel scaffolds, predict biological activity with high accuracy, and propose new derivatization strategies that human designers might overlook.
Table 3: Application of Computational Tools in Quinazoline Drug Design
| Computational Tool/Method | Application | Purpose | Source |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of quinazolines in enzyme active sites (e.g., EGFR). | Lead identification and optimization of potency. | |
| Molecular Dynamics (MD) Simulation | Assessing the stability of the ligand-protein complex over time. | Validating docking results and understanding binding kinetics. | |
| In Silico ADME Prediction (e.g., SwissADME) | Evaluating drug-likeness based on Lipinski's Rule of 5 and other physicochemical properties. | Prioritizing compounds with good oral bioavailability for synthesis. | |
| Quantitative Structure-Activity Relationship (QSAR) | Building mathematical models to correlate chemical structure with biological activity. | Predicting the activity of new derivatives and guiding rational design. |
Exploration of New Derivatization Strategies for Chemical Diversity and Bioactivity
The biological activity of the quinazoline scaffold is highly dependent on the nature and position of its substituents. A key challenge is to systematically explore new derivatization strategies for the this compound core to generate novel compounds with enhanced potency, selectivity, and unique pharmacological profiles.
Future research will focus on:
Systematic Substitution Analysis: The quinazoline ring offers multiple positions for modification, with the C2, C4, and C6 positions being particularly significant for structure-activity relationships. Research has shown that introducing aryl or heteroaryl groups at C2 and C4, and functional groups like amino or nitro at C6, can dramatically influence bioactivity. A systematic exploration of diverse functional groups at these positions is needed to build comprehensive SAR models.
Scaffold Hopping and Hybridization: This strategy involves replacing parts of the quinazoline scaffold with other chemical moieties or fusing it with other known pharmacophores to create hybrid molecules. For example, linking the quinazoline core to sulfonamide or pyrimidine (B1678525) moieties has yielded compounds with potent anticancer activity. This approach can lead to compounds with novel mechanisms of action or improved multi-target profiles.
Fluorine Chemistry: The difluoromethyl group at the 6-position is a modern bioisostere for other functional groups. Expanding the use of fluorine chemistry, such as introducing trifluoromethyl groups or other fluorinated alkyl chains at different positions, could further enhance metabolic stability, membrane permeability, and binding interactions. Exploring these strategies is a promising avenue for lead optimization.
Table 4: Impact of Substitution Patterns on Quinazoline Bioactivity
| Position of Substitution | Type of Substituent | Resulting Biological Activity | Source |
|---|---|---|---|
| C2 and N3 | Heteroaryl and aryl moieties | Analgesic and anti-inflammatory activities. | |
| C4 | Anilino group | Tyrosine kinase inhibition (anticancer). | |
| C6 | Nitro group | Improved anticancer potency. | |
| C6 | Amino group | Antiviral activity (MERS-CoV inhibition). | |
| C6 | Imidazo[1,2-a]pyridine group | PI3Kα inhibition (anticancer). |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(difluoromethyl)quinazoline, and how are they optimized for yield and purity?
- Methodology : The synthesis typically involves cyclization of precursor amines or nitriles with fluorinated reagents. For example, radical insertion using aryl-substituted difluoromethylborates under oxidative conditions generates the difluoromethyl group (yield ~53%) . Traditional methods include cyclization of 3-hydroxybenzonitrile derivatives via nitration, reduction, and formamidine intermediate steps (yield ~39.5%) . Optimization involves catalyst screening (e.g., niobium pentoxide for stereoselectivity) and solvent selection (polar aprotic solvents enhance fluorination efficiency) .
- Characterization : Use ¹H/¹⁹F NMR to confirm fluorination, LC-MS for molecular weight validation, and elemental analysis for purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- Methodology :
- ¹H/¹⁹F NMR : Assigns proton environments and confirms difluoromethyl integration (δ ~5.5–6.5 ppm for CF₂H) .
- LC-MS : Validates molecular ion peaks (e.g., m/z 305.158 for C₁₅H₁₀Cl₂N₂O derivatives) .
- X-ray crystallography : Resolves stereoelectronic effects of fluorine substitution .
Q. How does the difluoromethyl group influence the physicochemical properties of quinazoline derivatives?
- Methodology : The CF₂H group reduces basicity of adjacent amines (pKa ↓ by ~1–2 units) and enhances metabolic stability via steric shielding . Partition coefficient (logP) assays (e.g., shake-flask method) quantify lipophilicity changes. Computational tools like COSMO-RS predict solubility and bioavailability .
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound derivatives?
- Methodology :
- Scaffold diversification : Synthesize analogs with varying substituents (e.g., morpholinyl-propoxy groups) and evaluate anti-proliferative activity via MTT assays .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., H-bonding with kinase ATP pockets) .
- PICO framework : Define Population (cell lines), Intervention (compound concentration), Comparison (control analogs), and Outcomes (IC₅₀ values) .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in anti-inflammatory vs. antitumor efficacy may arise from assay conditions (e.g., cell line heterogeneity).
- Methodology :
- Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., consistent IC₅₀ measurement).
- Dose-response validation : Replicate assays with orthogonal methods (e.g., Western blot for apoptosis markers alongside viability assays) .
- FINER criteria : Ensure studies are Feasible, Novel, Ethical, and Relevant .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Model binding stability in kinase domains (e.g., EGFR) over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with activity .
- Free energy perturbation (FEP) : Quantify CF₂H contributions to binding affinity (ΔΔG calculations) .
Key Research Findings
- Fluorine Impact : The CF₂H group enhances metabolic stability by 30–50% in hepatocyte assays compared to non-fluorinated analogs .
- Synthetic Innovation : Radical insertion methods reduce synthesis steps by 40% compared to traditional cyclization routes .
- Biological Relevance : Derivatives with morpholinyl-propoxy groups show dual antitumor and anti-inflammatory activity, suggesting kinase polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
